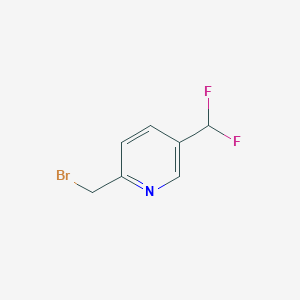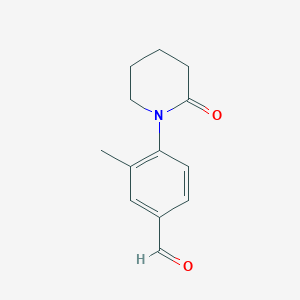
3-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methyl group and a 2-oxopiperidin-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-oxopiperidine. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-methylbenzaldehyde is reacted with 2-oxopiperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. For example, 4-chloronitrobenzene can be reacted with piperidine to form an intermediate, which is then subjected to further reactions including reduction and cyclization to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl and oxopiperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxopiperidinyl group can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent or non-covalent interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) that contains a similar oxopiperidinyl group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde core with a 2-oxopiperidin-1-yl group makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10-8-11(9-15)5-6-12(10)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
Clave InChI |
CYISWAGSBRCGQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)N2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


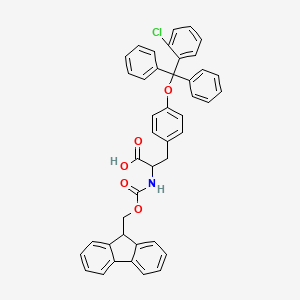
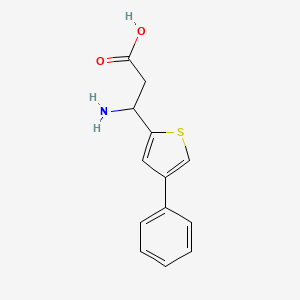
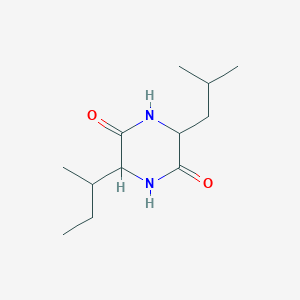
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
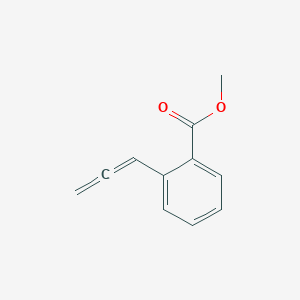
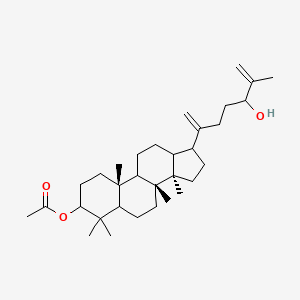
![2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione](/img/structure/B15145831.png)
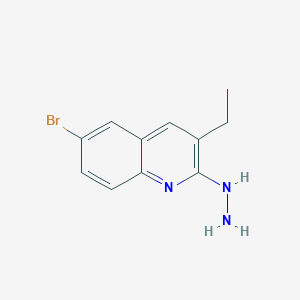
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
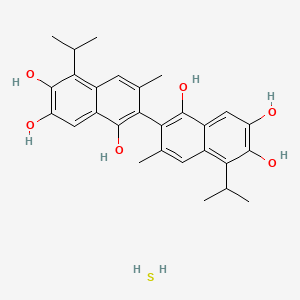
![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
